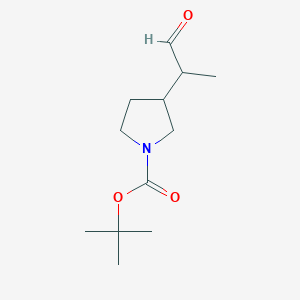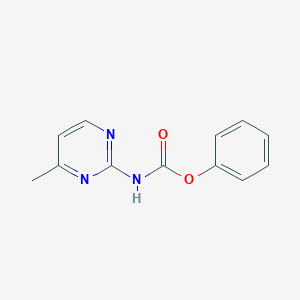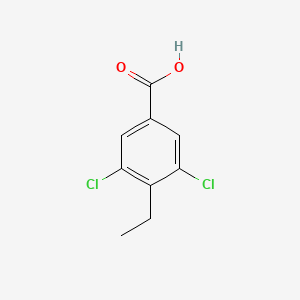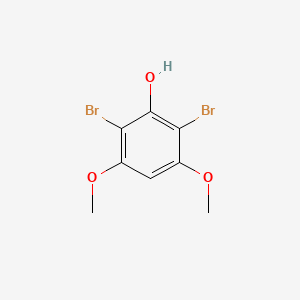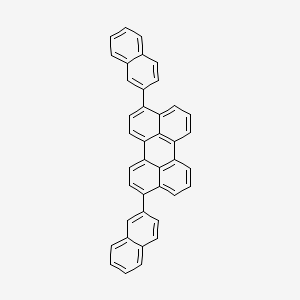
3,10-di-2-naphthalenyl-Perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-di-2-naphthalenyl-Perylene is a complex organic compound with the molecular formula C40H24. It belongs to the family of perylene derivatives, which are known for their intense visible light absorption, high stability, and electron-accepting ability . These properties make this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 3,10-di-2-naphthalenyl-Perylene typically involves the reaction of naphthalenetetracarboxylic dianhydride with appropriate amines at high temperatures . This reaction forms symmetrically N,N’-substituted perylene derivatives. The industrial production methods often involve the use of chromic acid and chlorine as oxidants to prepare the precursor naphthalenetetracarboxylic dianhydride .
Chemical Reactions Analysis
3,10-di-2-naphthalenyl-Perylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, chlorine, and primary amines . The major products formed from these reactions are typically perylene diimide derivatives, which are known for their excellent chemical, photo, thermal, and weather stability .
Scientific Research Applications
3,10-di-2-naphthalenyl-Perylene has a wide range of scientific research applications. In chemistry, it is used as a dye and pigment due to its intense visible light absorption and high stability . In biology, it is used in the development of fluorescent tags for imaging and diagnostic purposes . In medicine, it is being explored for its potential use in photodynamic therapy for cancer treatment . In industry, it is used in the production of high-grade industrial paints and coatings .
Mechanism of Action
The mechanism of action of 3,10-di-2-naphthalenyl-Perylene involves its ability to absorb visible light and transfer electrons. This property makes it an effective photosensitizer in photodynamic therapy, where it generates reactive oxygen species that can kill cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that induce cell death .
Comparison with Similar Compounds
3,10-di-2-naphthalenyl-Perylene is unique compared to other similar compounds due to its high stability and intense visible light absorption. Similar compounds include perylene diimide derivatives, such as 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid and its derivatives . These compounds also exhibit high stability and are used in similar applications, but this compound stands out due to its specific molecular structure and properties .
Properties
Molecular Formula |
C40H24 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
3,10-dinaphthalen-2-ylperylene |
InChI |
InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-38-22-20-32(30-18-16-26-8-2-4-10-28(26)24-30)34-12-6-14-36(40(34)38)35-13-5-11-33(31)39(35)37/h1-24H |
InChI Key |
VRSVVHUWDXKOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=CC=C(C6=CC=CC(=C65)C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
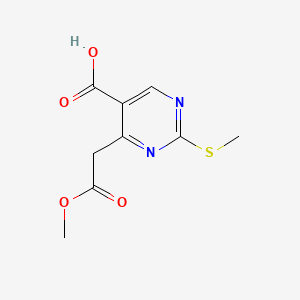
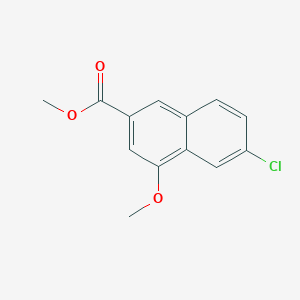

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
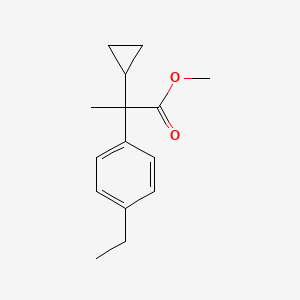
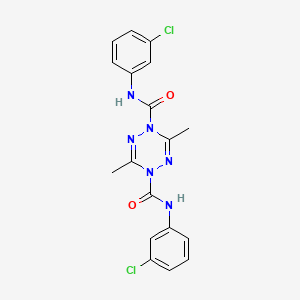
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
